1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-triazole
Overview
Description
The compound “1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-triazole” is a chemical compound that contains a boronic acid pinacol ester . This group is often used in Suzuki cross-coupling reactions .
Synthesis Analysis
The synthesis of similar compounds often involves borylation reactions . For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Molecular Structure Analysis
The molecular structure of similar compounds often includes a boronic acid pinacol ester on the end of each benzene rings . The boronic acid pinacol ester functional groups are ideal for Suzuki cross-coupling reaction to extend the size of the structure .Chemical Reactions Analysis
The compound may participate in various chemical reactions. For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary. For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is a liquid at room temperature .Scientific Research Applications
Antifungal Therapy Applications
Broad-Spectrum Triazole Antifungals
Voriconazole, a broad-spectrum triazole, has been actively compared with amphotericin B for the primary therapy of invasive aspergillosis. Studies have demonstrated voriconazole's superior efficacy in terms of better response rates and improved survival, highlighting its role as a vital component in antifungal therapy (Herbrecht et al., 2002).
Rising Concerns on Triazole Resistance
With the increasing use of triazole fungicides, there's growing evidence of their residues in various foods, posing potential health risks. This underscores the need for continuous monitoring and development of safer, more effective triazole-based compounds for both agricultural and medical applications (Cui et al., 2021).
Diagnostic Imaging Applications
Novel Boron-Containing Compounds
The study of (S)-3-(Aminomethyl)-7-(3-hydroxypropoxy)-1-hydroxy-1,3-dihydro-2,1-benzoxaborole (GSK2251052), a novel boron-containing antibiotic, provides insights into the pharmacokinetics and metabolism of boron-containing compounds. These findings open up possibilities for utilizing similar boron-containing structures, like 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-triazole, in the development of new diagnostic or therapeutic agents (Bowers et al., 2013).
18F-Fluoroethyl Triazole [Tyr3] Octreotate for NET Imaging
In a first-in-human study, 18F-fluoroethyl triazole [Tyr3] octreotate (18F-FET-βAG-TOCA) was evaluated for imaging neuroendocrine tumors (NETs). This study demonstrated the potential of triazole derivatives in developing radioligands for PET imaging, providing a promising outlook for compounds like 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-triazole in diagnostic imaging applications (Dubash et al., 2016).
Future Directions
properties
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)11-5-7-12(8-6-11)18-10-16-9-17-18/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVOWAHQFGJEIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3C=NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxoboralon-2-yl)phenyl)-1H-1,2,4-trizole | |
CAS RN |
1384951-86-3 | |
Record name | 1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-1,2,4-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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